molecular formula C23H22N4O B11444169 2-[4-(morpholin-4-yl)phenyl]-N-phenylimidazo[1,2-a]pyridin-3-amine

2-[4-(morpholin-4-yl)phenyl]-N-phenylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11444169
M. Wt: 370.4 g/mol
InChI Key: QBVSPIXZTGYVGC-UHFFFAOYSA-N
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Description

2-[4-(morpholin-4-yl)phenyl]-N-phenylimidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a morpholine ring, a phenyl group, and an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(morpholin-4-yl)phenyl]-N-phenylimidazo[1,2-a]pyridin-3-amine typically involves a multi-step process. One common method involves the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone to form intermediate compounds. These intermediates are then condensed with different 2-aminopyridines to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(morpholin-4-yl)phenyl]-N-phenylimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[4-(morpholin-4-yl)phenyl]-N-phenylimidazo[1,2-a]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(morpholin-4-yl)phenyl]-N-phenylimidazo[1,2-a]pyridin-3-amine involves its interaction with molecular targets such as enzymes or receptors. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to inflammatory mediators . This inhibition reduces inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(morpholin-4-yl)phenyl]-N-phenylimidazo[1,2-a]pyridin-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and imidazo[1,2-a]pyridine core make it a versatile compound for various applications.

Properties

Molecular Formula

C23H22N4O

Molecular Weight

370.4 g/mol

IUPAC Name

2-(4-morpholin-4-ylphenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C23H22N4O/c1-2-6-19(7-3-1)24-23-22(25-21-8-4-5-13-27(21)23)18-9-11-20(12-10-18)26-14-16-28-17-15-26/h1-13,24H,14-17H2

InChI Key

QBVSPIXZTGYVGC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C3=C(N4C=CC=CC4=N3)NC5=CC=CC=C5

Origin of Product

United States

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